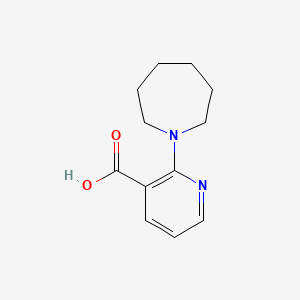

2-Azepan-1-YL-nicotinic acid

CAS No.: 571913-22-9

Cat. No.: VC2497045

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 571913-22-9 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 2-(azepan-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) |

| Standard InChI Key | BVAHKSJTGCVOAU-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |

| Canonical SMILES | C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-Azepan-1-yl-isonicotinic acid (CAS No.: 885277-05-4) is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . It is important to clarify the nomenclature of this compound, as it contains two key structural components: the isonicotinic acid moiety (pyridine-4-carboxylic acid) and the azepane ring (a seven-membered saturated heterocycle containing nitrogen). The "2-Azepan-1-yl" prefix indicates that the azepane ring is attached at the 2-position of the isonicotinic acid through its nitrogen atom (position 1 of the azepane) .

This compound exists both as the free acid form and as the hydrochloride salt (2-Azepan-1-yl-isonicotinic acid hydrochloride), with the latter being commonly used in research and commercial applications due to improved stability and solubility characteristics .

Physical and Chemical Properties

The physical and chemical properties of 2-Azepan-1-yl-isonicotinic acid are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 885277-05-4 |

| Physical Appearance | White to off-white solid |

| Storage Recommendation | Room temperature |

| Solubility | Requires appropriate solvent selection; specific details limited in current literature |

The compound's structure combines the properties of both isonicotinic acid and azepane, creating a molecule with unique chemical characteristics. While isonicotinic acid is related to nicotinic acid (vitamin B3), it differs in the position of the carboxyl group on the pyridine ring . This structural difference significantly alters its biological activity and chemical behavior compared to nicotinic acid derivatives.

Research Applications

2-Azepan-1-yl-isonicotinic acid has demonstrated utility across multiple scientific disciplines, making it a versatile compound in modern research. Its applications span from pharmaceutical development to material science, with each field leveraging specific properties of this compound.

Pharmaceutical Development

In pharmaceutical research, 2-Azepan-1-yl-isonicotinic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The compound's structure allows it to enhance drug efficacy and specificity, potentially contributing to improved therapeutic outcomes. Unlike nicotinic acid (niacin), which has been associated with cardiovascular complications when used in excess , 2-Azepan-1-yl-isonicotinic acid appears to have different pharmacological properties due to its structural modifications.

The addition of the azepane ring to the isonicotinic acid framework creates a molecule with potentially altered receptor binding profiles compared to traditional nicotinic acid derivatives, which may explain its application in neurological drug development .

Biochemical Research

In biochemical investigations, 2-Azepan-1-yl-isonicotinic acid is employed for studying receptor interactions and enzyme activity . This application provides researchers with valuable insights into metabolic pathways and potential therapeutic targets. The compound's structure allows it to interact with biological systems in ways that illuminate fundamental biochemical processes.

Unlike nicotinic acid, which is primarily known for its role in the NAD/NADP coenzyme system and lipid metabolism regulation , 2-Azepan-1-yl-isonicotinic acid likely has distinct biochemical interactions that remain an active area of research.

Material Science Applications

The compound finds significant applications in material science, particularly in the development of novel polymers with unique properties beneficial for electronic devices . Its structure, containing both aromatic and aliphatic components, may contribute to materials with specialized characteristics such as controlled conductivity, thermal stability, or specific optical properties.

Agricultural Chemistry

In agricultural applications, 2-Azepan-1-yl-isonicotinic acid contributes to the formulation of agrochemicals, where it helps improve crop protection products by enhancing their effectiveness while potentially reducing environmental impact . This application leverages the compound's chemical structure to create more targeted and efficient agricultural products.

Analytical Chemistry

As a standard in various analytical methods, 2-Azepan-1-yl-isonicotinic acid helps ensure accurate measurement and validation of results in laboratory settings . This application is critical for maintaining the reliability and reproducibility of analytical procedures across research and industrial contexts.

Synthesis and Preparation Methods

For laboratory use, the compound is typically prepared as stock solutions in appropriate solvents. The preparation guidance includes:

-

Selection of appropriate solvent based on the compound's solubility profile

-

Preparation of separate aliquots to avoid degradation from repeated freezing and thawing

-

Storage recommendations vary based on solution concentration and intended use period

Comparison with Related Compounds

Understanding 2-Azepan-1-yl-isonicotinic acid's properties and applications benefits from comparison with related compounds, particularly nicotinic acid (niacin). While structurally related to nicotinic acid, 2-Azepan-1-yl-isonicotinic acid differs significantly in its biological activities and applications.

Structural Differences from Nicotinic Acid

Nicotinic acid (pyridine-3-carboxylic acid) has the carboxyl group at position 3 of the pyridine ring, whereas isonicotinic acid (the core of our compound of interest) has the carboxyl group at position 4 . Additionally, 2-Azepan-1-yl-isonicotinic acid has an azepane ring attached at position 2, creating a much more complex structure than simple nicotinic acid.

Current Research Trends and Future Directions

Material Science Innovations

In material science, the compound's application in developing polymers with special properties for electronic devices suggests potential for expanding into other advanced materials. Research might explore how variations in the compound's structure affect material properties, potentially leading to new materials for specialized applications in electronics, optics, or biomedical devices.

Analytical Method Development

As an analytical standard , 2-Azepan-1-yl-isonicotinic acid may serve as a platform for developing new analytical techniques or improving existing ones. Future research could focus on enhancing the sensitivity, selectivity, or efficiency of analytical methods using this compound or its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume